molecular formula C17H18N2O B8136740 (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8136740
M. Wt: 266.34 g/mol
InChI Key: UCJZWXYRFWPQSW-MRXNPFEDSA-N
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Description

(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 . This compound features an isopropyl group at the 4-position of the oxazoline ring and a 6-phenylpyridin-2-yl substituent at the 2-position (Figure 1). The S-configuration at the stereogenic center confers enantioselectivity, making it valuable in asymmetric catalysis, particularly in palladium-catalyzed reactions . It is available with 97% purity and 99% enantiomeric excess (ee), ensuring high performance in stereoselective syntheses .

Properties

IUPAC Name

(4S)-2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJZWXYRFWPQSW-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, ensuring the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazoline Ligands

Substituent Variations on the Oxazoline Ring

a) Steric Effects: Isopropyl vs. tert-Butyl
  • (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) :
    • Molecular Formula: C₁₂H₁₆N₂O
    • The tert-butyl group introduces greater steric bulk compared to isopropyl, enhancing enantioselectivity in palladium-catalyzed conjugate additions .
    • Purity: 98% ; Price: ¥1,033.00/100 mg (vs. ¥548.00/100 mg for the target compound) .
b) Electronic Effects: Isopropyl vs. Benzyl/Phenyl
  • (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole :
    • Molecular Formula: C₁₄H₁₂N₂O
    • The phenyl group at the 4-position provides π-π stacking interactions but reduces steric hindrance compared to isopropyl.
    • Purity: 98% ; Applications: Asymmetric catalysis with moderate enantioselectivity .

Variations in the Aromatic Substituent

a) Pyridine vs. Quinoline
  • (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Molecular Formula: C₁₅H₁₆N₂O The quinoline moiety extends conjugation, enhancing electron-deficient character for stronger metal coordination. Purity: 97%; Price: ¥349.00/50 mg .
b) 6-Phenylpyridine vs. 4-(Trifluoromethyl)pyridine
  • Molecular Weight: 258.24 (vs. 266.34 for the target compound) .

Enantioselectivity in Palladium-Catalyzed Reactions

  • The target compound’s 6-phenylpyridin-2-yl group balances steric and electronic effects, achieving >90% ee in asymmetric conjugate additions .
  • Comparatively, (S)-t-BuPyOx (tert-butyl variant) shows superior enantioselectivity (>95% ee) in the same reactions due to increased steric bulk .

Solubility and Stability

  • The target compound’s higher molecular weight (266.34) may reduce solubility in polar solvents compared to smaller analogues like (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole (MW: ~250) .
  • Storage: Requires 2–8°C under inert atmosphere , similar to its R-enantiomer .

Biological Activity

(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an oxazole ring and a phenylpyridine moiety, contributing to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is C17H18N2O, with a molecular weight of 266.34 g/mol. The compound exhibits chirality due to the presence of the isopropyl group, which can influence its biological interactions.

PropertyValue
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
CAS Number2415728-12-8
Purity97%

The biological activity of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions, which may enhance its reactivity with biological targets .
  • Nucleophilic Substitution : The oxazole ring's nucleophilic oxygen can engage in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives .
  • Redox Reactions : Depending on the functional groups present, the compound may undergo redox reactions that could alter its biological activity .

Biological Activity

Research has indicated that (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inhibiting cell proliferation in several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

Preliminary investigations suggest that (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole shows antimicrobial activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the anticancer properties against breast cancer cells.
    • Methodology : The compound was tested on MCF-7 cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Findings : Zones of inhibition were noted, suggesting effective antimicrobial action at specific concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
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(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

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